![molecular formula C18H15NO2 B2649123 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one CAS No. 202331-94-0](/img/structure/B2649123.png)
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one
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Description
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, commonly referred to as AMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a quinoline derivative, which is a type of heterocyclic compound that contains a benzene ring fused to a pyridine ring. AMQ is an important research tool due to its versatile properties, which include its ability to be used as a ligand in coordination complexes, an antioxidant, and an inhibitor of enzymes.
Scientific Research Applications
Synthesis and Structural Studies
Facile Synthesis : 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one is synthesized from N-acyl-o-aminobenzophenones using NaH as a base. This process yields quinolones, indicating its importance in chemical synthesis (Park & Lee, 2004).
Structural Analysis : The structural and vibrational spectroscopic studies of a novel compound synthesized from 3-acetyl-4-phenylquinolin-2(1H)-one (APQ) have been conducted. These studies involve X-ray diffraction and other spectroscopic methods, indicating its use in material science and molecular structure analysis (Murugavel et al., 2016).
Biological and Medicinal Applications
Antioxidant, Antifungal, and Antibacterial Activities : Derivatives of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one show promising antioxidant, antifungal, and antibacterial activities. This is significant for its potential use in developing new antimicrobial agents (Kumar & Vijayakumar, 2017).
Antimicrobial Activity : Studies have found that certain derivatives of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one exhibit significant antimicrobial activity, making it a candidate for drug discovery in the field of infectious diseases (Katagi et al., 2013).
Antitubercular Potency : Some derivatives of 4-hydroxyquinolin-2(1H)-ones, closely related to 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, have shown antitubercular potency. This highlights its potential in the treatment of tuberculosis (de Macedo et al., 2017).
Chemical Transformations and Synthesis
Chemical Transformations : There is significant interest in the chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, to which 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one is related. This involves various synthetic methods and reactions, demonstrating its versatility in organic synthesis (Abdou et al., 2019).
Novel Synthesis Methods : Research into novel methods for the synthesis of compounds related to 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one indicates ongoing exploration into more efficient and diverse synthetic pathways (Liao, Guan, & Liu, 2008).
properties
IUPAC Name |
3-acetyl-6-methyl-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)20)18(21)19-15/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUKTUZOFIPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one |
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